Leucomycin A1

Description

This compound has been reported in Streptomyces kitasatoensis with data available.

KITASAMYCIN is a small molecule drug with a maximum clinical trial phase of II.

Propriétés

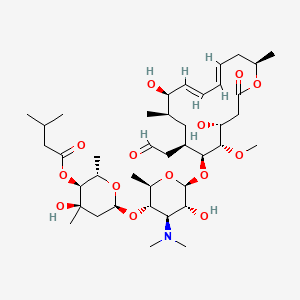

IUPAC Name |

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H67NO14/c1-22(2)18-30(45)53-38-26(6)51-32(21-40(38,7)48)54-35-25(5)52-39(34(47)33(35)41(8)9)55-36-27(16-17-42)19-23(3)28(43)15-13-11-12-14-24(4)50-31(46)20-29(44)37(36)49-10/h11-13,15,17,22-29,32-39,43-44,47-48H,14,16,18-21H2,1-10H3/b12-11+,15-13+/t23-,24-,25-,26+,27+,28+,29-,32+,33-,34-,35-,36+,37+,38+,39+,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMDOFXTVAPVLX-YWQHLDGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H67NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016463 | |

| Record name | Leucomycin A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

786.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16846-34-7, 1392-21-8 | |

| Record name | Leucomycin A1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16846-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucomycin A1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016846347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kitasamycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09309 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Leucomycin A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEUCOMYCIN A1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX09Z4QW5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Discovery Context and Classification of Leucomycin A1

Origin and Natural Production from Streptomyces kitasatoensis Fermentation

The leucomycin (B7888351) complex was originally isolated from the culture broth of Streptomyces kitasatoensis strain KA-6T by T. Hata and colleagues in 1953. kitasato-u.ac.jp This marked the identification of a new source of antibiotic compounds derived from microbial fermentation. The production of leucomycins, including Leucomycin A1, occurs naturally during the growth and metabolic processes of this specific Streptomyces strain. medchemexpress.combioaustralis.combioaustralis.comdrugbank.com

Fermentation conditions play a role in the composition and yield of the leucomycin complex. Studies have shown that the addition of precursors such as L-leucine (B1674790) can influence the biosynthesis, directing it towards the production of specific components like the A1/A3 pair and potentially increasing the total yield of the complex. asm.orgnih.gov

Position within the Macrolide Antibiotic Class and Leucomycin Complex

This compound belongs to the macrolide class of antibiotics. medchemexpress.comcaymanchem.comontosight.aiontosight.ainih.gov Macrolide antibiotics are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. ontosight.aiontosight.ainih.gov The leucomycin complex itself comprises a mixture of closely related compounds, with at least eight biologically active components initially identified, including A1 and A3 through A9. drugbank.com Some sources indicate the complex can contain over 14 components, with A1, A4, A5, and A13 being among the most abundant. bioaustralis.com this compound is considered a major metabolite within this complex. bioaustralis.comcaymanchem.comapexbt.combioaustralis.com

The macrolide structure confers upon these compounds their mechanism of action, which typically involves the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit. ontosight.aiontosight.ainih.gov

Identification and Isolation of this compound as a Potent Metabolite

Following the initial discovery of the leucomycin complex, various components were isolated and characterized through chromatographic techniques, such as silica (B1680970) gel and alumina (B75360) column chromatography. kitasato-u.ac.jp Early studies on the leucomycin complex involved separating its components to understand their individual properties. oup.com

This compound was identified as a main component of the basic antibiotic complex produced by Streptomyces kitasatoensis. oup.com Isolation techniques, such as counter-current distribution using specific solvent systems, were employed to obtain purified samples of this compound from the complex. oup.com Research indicated that this compound was one of the more potent members within the leucomycin complex. bioaustralis.comcaymanchem.comapexbt.combioaustralis.com Further chemical analysis, including studies involving mild acid hydrolysis, helped in the identification of the structural components of this compound, such as the isolation of mycarose-4-isovalerate. oup.com

The identification of this compound as a distinct and potent metabolite within the complex underscored its importance for further investigation into its chemical structure and biological activities.

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C40H67NO14 | nih.govbioaustralis.com |

| Molecular Weight | 786.0 g/mol (Computed) | nih.gov |

| CAS Number | 16846-34-7 | caymanchem.comnih.govbioaustralis.com |

| Appearance | White solid | bioaustralis.com |

| Solubility | Soluble in ethanol, methanol, DMF, DMSO; Good water solubility | bioaustralis.combioaustralis.com |

Table 2: Key Organism

| Organism | Role in this compound Production | Source |

| Streptomyces kitasatoensis | Natural producer of leucomycin complex, including A1 | kitasato-u.ac.jpmedchemexpress.combioaustralis.combioaustralis.comdrugbank.comapexbt.com |

Table 3: Leucomycin Complex Components (Selected)

| Component | Source Organism | Source |

| This compound | Streptomyces kitasatoensis | medchemexpress.combioaustralis.combioaustralis.comdrugbank.comapexbt.com |

| Leucomycin A3 | Streptomyces kitasatoensis | kitasato-u.ac.jpdrugbank.comnih.govontosight.ai |

| Leucomycin A4 | Streptomyces kitasatoensis | kitasato-u.ac.jpbioaustralis.comasm.org |

| Leucomycin A5 | Streptomyces kitasatoensis | kitasato-u.ac.jpbioaustralis.comasm.org |

| Leucomycin A7 | Streptomyces kitasatoensis | kitasato-u.ac.jpnih.govmedchemexpress.com |

| Leucomycin A9 | Streptomyces kitasatoensis | kitasato-u.ac.jpdrugbank.comontosight.ai |

Biosynthetic Pathways and Engineering of Leucomycin A1

Elucidation of the Leucomycin (B7888351) A1 Biosynthetic Gene Cluster

The biosynthesis of macrolide antibiotics like Leucomycin A1 is typically governed by large biosynthetic gene clusters (BGCs) found in the producing microorganisms, such as Streptomyces species. These clusters encode the necessary polyketide synthases (PKSs), enzymes for post-PKS modifications (like glycosylation, methylation, and acylation), transport proteins, and regulatory elements. mdpi-res.commdpi.com

While specific details solely focused on the elucidation of the this compound gene cluster in isolation were not extensively detailed in the search results, research on related macrolides and Streptomyces species provides a strong framework for understanding this process. The elucidation of BGCs often involves techniques such as genome sequencing, cosmid library screening with heterologous probes (genes from known related pathways), and subsequent sequence analysis to identify open reading frames (ORFs) corresponding to biosynthetic enzymes. nih.govnih.gov

For instance, the elucidation of the coumermycin A1 biosynthetic gene cluster in Streptomyces rishiriensis involved screening a cosmid library with probes from a dTDP-glucose 4,6-dehydratase gene (involved in deoxysugar biosynthesis) and a resistance gene. nih.gov This approach, targeting genes involved in characteristic macrolide features like deoxysugars, is likely analogous to methods used for the this compound cluster. Sequence analysis of the identified region reveals ORFs, and their predicted functions are often assigned based on homology to known genes in databases. nih.govnih.gov

The this compound BGC in Streptomyces kitasatoensis would encompass genes for the modular type I PKS responsible for assembling the polyketide backbone, as well as genes for the enzymes that attach the mycaminose (B1220238) and mycarose (B1676882) sugar moieties and perform tailoring modifications like acylation and hydroxylation.

Precursor Feeding Strategies for Modulating this compound Production

The biosynthesis of this compound is influenced by the availability of precursor molecules. Studies have shown that supplementing the fermentation medium with specific precursors can significantly impact both the total yield of the leucomycin complex and the relative proportions of its individual components, including this compound. asm.orgufu.brnih.govnih.gov

l-leucine (B1674790) and l-valine (B1682139) are known to be important precursors for the biosynthesis of the kitasamycin (B1683686) complex (which includes leucomycins). asm.orgnih.govnih.gov Specifically, l-leucine has been shown to direct biosynthesis towards the pairs A1/A3, which have an isovaleryl group at R2, while l-valine favors the A4/A5 pairs, which have a butyryl group at R2. asm.orgnih.govnih.gov

Research has demonstrated that the addition of l-leucine can lead to a substantial increase in the titer of the kitasamycin complex and shift the composition towards the A1/A3 pair. asm.orgnih.gov For example, adding 1% l-leucine to the medium increased the kitasamycin titer significantly and favored the production of A1/A3. asm.org The combined addition of l-leucine and isoamyl alcohol (a degradation product of l-leucine) further enhanced potency. asm.org

Another precursor that has been investigated is ethyl acetate (B1210297). Studies have shown that adding ethyl acetate to the fermentation medium can increase the total kitasamycin titer. ufu.br Ethyl acetate is thought to decompose slowly, providing a sustained supply of acetic acid, a raw material for the biosynthesis of the macrolide lactone ring. ufu.br This slow release can mitigate the potential inhibitory effects of excessive precursor concentrations on cell growth. ufu.br

The following table summarizes the effect of different precursors on kitasamycin production and component distribution:

| Precursor Added | Effect on Total Titer | Effect on Component Ratio (Shift Towards) |

| l-Leucine | Increased (e.g., quadrupled) asm.orgnih.govnih.gov | A1/A3 asm.orgnih.govnih.gov |

| l-Valine | Increased (e.g., doubled) asm.orgnih.govnih.gov | A4/A5 asm.orgnih.govnih.gov |

| l-Leucine + Isoamyl Alcohol | Further increased asm.org | A1/A3 asm.org |

| Ethyl Acetate | Increased (e.g., 21% higher in 15-L fermentor) ufu.br | Increased acetic acid accumulation ufu.br |

Genetic Engineering of Streptomyces kitasatoensis for Enhanced this compound Yield

Genetic engineering approaches have been employed to improve the production of antibiotics in Streptomyces species, including aiming for enhanced yields of specific components like this compound. These strategies often involve manipulating genes within the biosynthetic cluster or regulatory pathways. oup.com

One approach involves isolating mutants resistant to amino acid analogs. For instance, 4-azaleucine-resistant mutants of Streptomyces kitasatoensis have been isolated. asm.orgnih.govnih.govresearchgate.net These mutants were found to overproduce l-leucine and a kitasamycin complex predominantly consisting of the A1/A3 pair, even without the addition of expensive precursors. asm.orgnih.govnih.govresearchgate.net This is presumed to be due to regulatory mutations affecting enzymes like α-isopropylmalate synthase, leading to derepression or desensitization to leucine (B10760876) feedback inhibition. asm.orgnih.govnih.govresearchgate.net Such regulatory mutants are considered economically valuable for producing a complex enriched in the more potent A1/A3 pair. asm.orgnih.govnih.govresearchgate.net

Genetic engineering can also involve the introduction of cloning vectors into Streptomyces hosts to increase the yields of desired products. google.comgoogle.com While the search results did not provide specific examples of directly engineering Streptomyces kitasatoensis solely for enhanced this compound yield through the introduction of specific genes from the BGC, the general principles of Streptomyces genetic engineering, including the use of vectors for gene cloning and manipulation, are well-established and applicable. google.comgoogle.com This could involve strategies like overexpression of limiting enzymes in the this compound biosynthetic pathway or manipulation of regulatory genes.

Regulatory Mechanisms of this compound Biosynthesis

The biosynthesis of secondary metabolites like this compound in Streptomyces is subject to complex regulatory mechanisms. These mechanisms ensure that antibiotic production is coordinated with the organism's growth phase and environmental conditions. Regulation can occur at transcriptional, translational, and post-translational levels.

As mentioned in the context of precursor feeding and genetic engineering, the biosynthesis of the kitasamycin complex, including this compound, is influenced by the availability of amino acids like l-leucine. asm.orgnih.govnih.gov Regulatory mutants resistant to l-leucine analogs highlight the role of feedback inhibition and derepression in controlling the flow of precursors into the biosynthetic pathway. asm.orgnih.govnih.govresearchgate.net

Another aspect of regulation can involve carbon source availability. Research on the bioconversion of leucomycins by Streptomyces kitasatoensis has shown that glucose can induce the conversion of this compound to Leucomycin A3. tandfonline.com Conversely, butyrate, a precursor of the aglycone, was found to repress this bioconversion. tandfonline.com This suggests a regulatory link between carbon metabolism and the modification steps in leucomycin biosynthesis. The production of the enzyme catalyzing acetylation at C-3 of the aglycone was induced by glucose and repressed by butyrate. tandfonline.com

While the search results did not detail a comprehensive network of regulatory genes specifically for this compound, studies on other Streptomyces species and their secondary metabolites often reveal the involvement of pleiotropic regulators, pathway-specific regulators, and signaling molecules that respond to nutritional cues and cellular status. mdpi.comnih.gov Leucine-responsive regulatory proteins (Lrps), for example, have been identified as transcription factors regulating antibiotic biosynthesis in other Streptomyces species. nih.gov

Combinatorial Biosynthesis Approaches for Novel this compound Analogs

Combinatorial biosynthesis is a powerful strategy used to generate novel natural product analogs by manipulating the genes and enzymes involved in their biosynthesis. This involves swapping modules or domains within PKS genes, introducing genes from other biosynthetic pathways, or modifying tailoring enzymes. researchgate.netmdpi.com The goal is to create hybrid pathways that produce molecules with altered structures and potentially improved properties, such as enhanced activity or altered pharmacokinetic profiles. researchgate.netmdpi.com

For macrolide antibiotics like this compound, combinatorial biosynthesis can involve modifying the polyketide backbone, altering the attached sugar moieties, or introducing different acyl groups. The modular nature of type I PKSs, which are typically involved in macrolide biosynthesis, makes them amenable to domain or module swapping. mdpi.com

While the search results did not provide specific examples of combinatorial biosynthesis directly yielding novel this compound analogs by manipulating its BGC, research on generating analogs of related macrolides demonstrates the feasibility of this approach. For instance, studies have explored the synthesis of novel leucomycin analogs through chemical modifications, such as alterations at the C-3 position or the use of reactions like nitroso Diels-Alder. nih.govnih.gov These chemical methods, while distinct from genetic combinatorial biosynthesis, highlight positions on the leucomycin structure that can be modified to generate analogs.

The potential for applying combinatorial biosynthesis to the this compound pathway lies in leveraging the genetic information of its BGC. By understanding the function of each gene and enzyme, it is possible to design modified pathways. This could involve:

Exchanging PKS modules to alter the size or structure of the macrolactone ring.

Introducing glycosyltransferases from other organisms to attach different sugar moieties. mdpi.com

Modifying acyltransferases to incorporate different acyl groups at positions like C-4''.

The diverse modularity in the genetic architecture of PKSs in Streptomyces provides a strong basis for expecting the feasibility of engineering these enzymes to obtain new drug candidates through combinatorial biosynthesis. mdpi.com

Molecular Mechanism of Action of Leucomycin A1

Ribosomal Target Identification and Specificity of Binding to the 50S Subunit

Leucomycin (B7888351) A1 specifically targets and binds to the 50S subunit of the bacterial ribosome. ontosight.aicymitquimica.comnih.gov This binding interferes with the translation of messenger RNA (mRNA) into proteins, thereby preventing bacterial growth and reproduction. ontosight.ai The binding site for macrolides, including leucomycin derivatives, is located within the 23S ribosomal RNA (rRNA) molecule, which is a component of the 50S subunit. nih.govresearchgate.net This interaction typically occurs near the peptidyl transferase center (PTC) and affects the ribosomal exit tunnel. nih.govmdpi.com

Detailed Analysis of Protein Synthesis Inhibition Dynamics

The binding of macrolides like Leucomycin A1 to the 50S ribosomal subunit inhibits protein synthesis by interfering with the elongation cycle of the peptidyl chain. ncats.io While macrolides bind to the same ribosomal site, there can be differences in their precise mechanisms of action. nih.gov Binding to the exit tunnel inhibits the release of nascent peptides, ultimately halting translation as free tRNAs are depleted. nih.gov However, studies suggest that the mechanism might be more complex than a complete halt of translation, with macrolides potentially allowing the exit of some oligopeptides in a context-specific manner while inhibiting the synthesis of specific proteins. nih.gov The dissociation rate of the macrolide from the ribosome and the peptidyl-tRNA drop-off rate influence the effectiveness of translation inhibition. nih.gov

Structural Insights into this compound-Ribosome Interactions

Structural studies of macrolide-ribosome complexes, often using techniques like cryo-electron microscopy, provide detailed insights into the interactions. mpg.denih.gov The lactone ring of macrolides has been shown to bind to the wall of the nascent peptide exit tunnel through hydrophobic interactions, involving specific nucleotides in the 23S rRNA, such as A2058 and A2059 in E. coli. nih.govmdpi.com These adenine (B156593) nucleotides are crucial for macrolide binding. mdpi.com The sugar moieties attached to the lactone ring also play a significant role in binding and can form critical hydrogen bond networks with rRNA nucleotides, stabilizing the complex. mdpi.comnih.gov While specific high-resolution structures of this compound bound to the ribosome were not extensively detailed in the search results, the general principles of macrolide-ribosome interaction, particularly concerning the 16-membered macrolides and their interaction with the 23S rRNA in the ribosomal exit tunnel, are applicable. nih.govresearchgate.net The conformation of the macrolide molecule in solution and when bound to the ribosome is important for establishing structure-activity relationships.

Antibacterial Activity Spectrum and Potency of Leucomycin A1

In vitro Bacteriostatic and Bactericidal Profiles Against Key Pathogens

Macrolide antibiotics, including leucomycins, primarily exert their effect by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. ontosight.aiontosight.ai This mechanism is typically bacteriostatic, meaning it inhibits bacterial growth and reproduction. ontosight.ai While generally considered bacteriostatic, some macrolides, including leucomycin (B7888351) (kitasamycin), have shown weak bactericidal activity against certain bacteria like Staphylococci in vitro at specific concentrations. medchemexpress.com

Efficacy Against Gram-Positive Bacterial Strains

Leucomycin A1 and the leucomycin complex exhibit potent activity against Gram-positive bacteria. apexbt.com Studies have shown strong inhibitory effects on the growth of these organisms. medchemexpress.com The leucomycin complex, including this compound, has demonstrated activity against a vast majority of clinical isolates of Staphylococcus aureus, Streptococcus pyogenes, and Diplococcus pneumoniae. ncats.io

Based on available data for the leucomycin complex and individual components, the following table illustrates typical Minimum Inhibitory Concentration (MIC) values against some Gram-positive bacteria:

| Test Organism | MIC (µg/ml) (this compound) kitasato-u.ac.jp | MIC (µg/ml) (Leucomycin Complex/Kitasamycin) kitasato-u.ac.jpmedchemexpress.com |

| Staphylococcus aureus | 0.04 | 0.15, 0.16, 0.5-2.0 |

| Bacillus subtilis | 0.60 | 0.16, 1.25 |

| Streptococcus pyogenes | Not specified | 0.06-0.5, 0.8 (pen S), 3.2 (pen R) |

| Diplococcus pneumonia | Not specified | 1.56 (Kitasamycin inhibited all isolates) apexbt.com |

| Staphylococcus faecalis | Not specified | 0.8 |

| Corynebacterium diphtheriae | Not specified | 0.15 |

| Micrococcus luteus | Not specified | 0.08 |

Activity Against Gram-Negative Cocci and Atypical Bacteria (e.g., Mycoplasma, Leptospira)

The leucomycin complex, which contains this compound, is effective against Gram-negative cocci, mycoplasma, and Leptospira. apexbt.comcaymanchem.comtoku-e.commedchemexpress.comncats.io While generally showing not as strong activity against Gram-negative bacteria compared to Gram-positive ones, the complex does have an effect on certain Gram-negative organisms. apexbt.commedchemexpress.com Specifically, the leucomycin complex has demonstrated activity against Neisseria gonorrhoeae and Haemophilus influenzae. medchemexpress.comncats.io Leucomycin V, a component related to this compound, also shows activity against spirochetes, rickettsiae, and Chlamydia. medchemexpress.com

The following table presents MIC data for the leucomycin complex against some Gram-negative cocci and atypical bacteria:

| Test Organism | MIC (µg/ml) (Leucomycin Complex/Kitasamycin) medchemexpress.comncats.ioresearchgate.net |

| Neisseria gonorrhoeae | 0.6 |

| Haemophilus influenzae | 0.15, 0.5-8.0 |

| Mycoplasma pneumoniae | 0.007-0.25 |

| Leptospira | Potent activity reported researchgate.net |

| Rickettsia | Activity reported ncats.iomedchemexpress.comresearchgate.net |

| Chlamydia | Activity reported medchemexpress.com |

| Spirochaetes | Activity reported medchemexpress.comjst.go.jpncats.iomedchemexpress.com |

| Klebsiella pneumoniae | 10 kitasato-u.ac.jp |

| Escherichia coli | >10 medchemexpress.com |

Comparative Antimicrobial Potency of this compound Relative to Other Leucomycins and Macrolides

This compound is considered one of the more potent members of the leucomycin complex. apexbt.comcaymanchem.comtoku-e.com Research indicates that the fraction containing this compound ranked highest in antimicrobial activity among the separated components of leucomycin. jst.go.jp Structure-activity relationship studies among leucomycins and their derivatives have been conducted to understand the influence of structural variations on biological activity. apexbt.comtoku-e.comkitasato-u.ac.jp

Within the kitasamycin (B1683686) (leucomycin) family, the most potent pair of components is A1/A3, followed by A4/A5. asm.org Generally, the hydroxylated member of each pair (like A1) is more active than its acetylated counterpart (like A3). asm.org

Comparing this compound and the leucomycin complex to other macrolides like erythromycin (B1671065) and oleandomycin, studies have examined their in vitro antibacterial activity. jst.go.jp While kitasamycin (leucomycin complex) demonstrates activity against many organisms also susceptible to erythromycin, in vitro studies have not consistently shown a significant advantage over currently available antibiotics like erythromycin. ncats.io However, it is expected to be effective in clinical situations where erythromycin is indicated. ncats.io

The mechanism of action of this compound is similar to other macrolide antibiotics, involving the inhibition of protein synthesis by binding to the 50S ribosomal subunit. ontosight.aiontosight.ai The lipophilic acyl group (R2) in kitasamycin members, such as the isovaleryl group in this compound, is thought to aid transport into target cells. asm.org

The following table provides a comparative look at the MIC values of several leucomycin components against selected bacteria:

| Test Organism | MIC (µg/ml) (this compound) kitasato-u.ac.jp | MIC (µg/ml) (Leucomycin A3) kitasato-u.ac.jp | MIC (µg/ml) (Leucomycin A4) kitasato-u.ac.jp | MIC (µg/ml) (Leucomycin A5) kitasato-u.ac.jp | MIC (µg/ml) (Leucomycin A6) kitasato-u.ac.jp | MIC (µg/ml) (Leucomycin A7) kitasato-u.ac.jp | MIC (µg/ml) (Leucomycin A8) kitasato-u.ac.jp | MIC (µg/ml) (Leucomycin A9) kitasato-u.ac.jp |

| Staphylococcus aureus | 0.04 | 0.04 | 0.15 | 0.80 | 0.04 | 0.15 | 0.60 | 0.30 |

| Bacillus subtilis | 0.60 | 0.60 | 1.25 | 0.30 | 0.60 | 0.30 | 2.50 | 1.25 |

| Klebsiella pneumoniae | 10 | 10 | 10 | 5 | 10 | 10 | 10 | 10 |

Influence of Environmental Factors on Antibacterial Activity

While specific detailed studies on the influence of environmental factors solely on this compound's antibacterial activity are limited in the provided search results, research on antibiotics in general and the leucomycin complex provides some insights.

The stability and degradation of antibiotics can be influenced by environmental factors such as pH and temperature. mdpi.com For instance, the degradation of certain antibiotics like chloramphenicol (B1208) and penicillin is higher under alkaline conditions. mdpi.com The hydrolysis of oxytetracycline (B609801) is accelerated by increasing temperature. mdpi.com Degradation impurities in leucomycin can be produced during purification processes that require a low-pH environment. researchgate.net

Environmental factors such as pH, temperature, oxygen content, and the environmental medium can influence the microbial degradation of antibiotics. mdpi.com These factors, along with others like metals and salinity, can also influence gene transfer and the abundance of antibiotic resistance genes in the environment. ru.nl

Studies on the production of bioactive metabolites by Streptomyces strains, the source of leucomycins, indicate that environmental factors such as pH, temperature, aeration (shaking speed), and nutrient composition (carbon, nitrogen, phosphorus, potassium, magnesium, iron, and NaCl) can significantly affect productivity. rjpbcs.com Optimal conditions for the production of bioactive compounds by Streomyces pratensis included a pH range of 7.0 to 7.5 and incubation at 28°C or 30°C. rjpbcs.com While these studies focus on production, they highlight the sensitivity of these compounds to environmental conditions.

The efficacy of antibiotics can also be influenced by the bacterial microenvironment, including factors that affect bacterial metabolism and the proton motive force, which can influence antibiotic uptake. nih.gov

Mechanisms of Bacterial Resistance to Leucomycin A1

Ribosomal RNA Methylation and Mutations Affecting Leucomycin (B7888351) A1 Binding

A major mechanism of resistance to macrolides, including Leucomycin A1, involves modifications to the 23S ribosomal RNA (rRNA), a key component of the 50S ribosomal subunit where macrolides bind. The most common modification is methylation of the adenine (B156593) residue at position 2058 (A2058) in domain V of the 23S rRNA (Escherichia coli numbering). msu.runih.govnih.govplos.org This methylation is catalyzed by enzymes encoded by erm (erythromycin ribosome methylation) genes. msu.runih.govnih.govmdpi.com Mono- or dimethylation of A2058 can sterically hinder the binding of macrolides to the ribosome, thereby reducing their inhibitory effect on protein synthesis. nih.govplos.orgmdpi.comnih.gov Dimethylation of A2058 by Erm methyltransferases is considered a major clinically relevant mechanism of resistance, conferring high-level resistance to macrolides, lincosamides, and streptogramins B (MLSв resistance phenotype). nih.govnih.gov

In addition to methylation, mutations in the 23S rRNA, particularly at A2058, can also lead to macrolide resistance. nih.govplos.orgasm.org For instance, mutations of A2058 to guanine, cytosine, or uracil (B121893) have been shown to result in resistance. nih.gov Furthermore, mutations in ribosomal proteins L4 and L22, which are located near the macrolide binding site in the peptide exit tunnel of the ribosome, can also affect macrolide binding and confer resistance. nih.govasm.orgwhiterose.ac.ukresearchgate.net These mutations can alter the conformation of the binding pocket, reducing the affinity of the ribosome for the antibiotic. whiterose.ac.ukresearchgate.net

Efflux Pump Systems Mediating Resistance to Macrolides Including this compound

Efflux pumps are bacterial membrane proteins that actively transport antibiotics and other toxic compounds out of the cell, thereby reducing their intracellular concentration to sub-inhibitory levels. mdpi.comnih.gov This mechanism contributes significantly to both intrinsic and acquired resistance in bacteria. bmbreports.orgnih.gov Several families of efflux pumps are involved in macrolide resistance, including the Major Facilitator Superfamily (MFS) and ATP-Binding Cassette (ABC) transporters. mdpi.com

In Gram-positive bacteria, the MFS efflux pump Mef (macrolide efflux), encoded by mef(A) and mef(E) genes, is a prominent mechanism conferring resistance to 14- and 15-membered macrolides. mdpi.commcmaster.ca These genes are often found on mobile genetic elements. mdpi.commcmaster.caacs.org Another important efflux mechanism in staphylococci is mediated by Msr(A/B), an ABC transporter that confers inducible resistance to erythromycin (B1671065) and streptogramins B. nih.govmdpi.comnih.gov

In Gram-negative bacteria, the tripartite RND (Resistance-Nodulation-Division) efflux pumps, such as AcrAB-TolC in Escherichia coli, play a substantial role in extruding macrolides. bmbreports.orgmdpi.commdpi.com These pumps consist of an inner membrane transporter (AcrB), a periplasmic adaptor protein (AcrA), and an outer membrane channel (TolC), forming a channel that spans both inner and outer membranes. nih.govbmbreports.org Other RND efflux systems like MexAB-OprM in Pseudomonas aeruginosa and AdeABC in Acinetobacter baumannii also contribute to macrolide efflux. mdpi.com

The expression of efflux pump genes can be regulated, for instance, through transcription attenuation. nih.govmdpi.com Overexpression of efflux pumps, even if conferring only low-level resistance, can allow bacteria to survive antibiotic exposure and potentially acquire further resistance mechanisms. mdpi.com

Enzymatic Inactivation Pathways of this compound by Bacterial Enzymes

Bacterial enzymes can inactivate macrolides through chemical modification or degradation. nih.govdroracle.airesearchgate.net Two main types of enzymatic inactivation mechanisms for macrolides have been described: esterase-mediated hydrolysis of the macrolactone ring and phosphotransferase-mediated modification of hydroxyl groups on the sugar moieties. nih.govresearchgate.netacs.orgresearchgate.net

Erythromycin esterases (Ere) can hydrolyze the ester bond in the macrolactone ring, rendering the antibiotic inactive. researchgate.netacs.org This hydrolysis linearizes the macrocyclic structure, which is essential for its ribosomal binding and activity. researchgate.net

Macrolide phosphotransferases (Mph) inactivate macrolides by phosphorylating a hydroxyl group, typically the 2'-hydroxyl group of the desosamine (B1220255) sugar. nih.govresearchgate.netmdpi.com This modification interferes with the antibiotic's interaction with the ribosome. researchgate.net Genes encoding these enzymes, such as mph genes, are often found on mobile genetic elements and can contribute to resistance to various macrolides. mdpi.comnih.gov

Genetic Determinants and Horizontal Gene Transfer of this compound Resistance

Bacterial resistance to this compound and other macrolides is largely determined by the presence of specific resistance genes. These genes encode the mechanisms described above, including rRNA methyltransferases (erm genes), efflux pumps (mef, msr, acr, mex, ade, etc.), and inactivating enzymes (ere, mph). nih.govmdpi.comnih.gov

A critical factor in the spread of antibiotic resistance is horizontal gene transfer (HGT). mdpi.comnih.govdroracle.aireactgroup.orgfrontiersin.org HGT allows bacteria to acquire genetic material, including resistance genes, from other bacteria. mdpi.comnih.govdroracle.aireactgroup.orgfrontiersin.org The main mechanisms of HGT are conjugation, transduction, and transformation. nih.govdroracle.aireactgroup.orgmdpi.com Conjugation involves the direct transfer of genetic material, often plasmids, between bacterial cells through cell-to-cell contact. nih.govdroracle.aireactgroup.orgmdpi.com Transduction is the transfer of DNA via bacteriophages (viruses that infect bacteria). droracle.aireactgroup.orgmdpi.com Transformation is the uptake of free DNA from the environment by a recipient bacterium. droracle.aireactgroup.orgmdpi.com

Many macrolide resistance genes are located on mobile genetic elements (MGEs) such as plasmids, transposons, and integrative and conjugative elements (ICEs). nih.govnih.govdroracle.aimdpi.comnih.gov MGEs facilitate the movement of resistance genes within and between bacterial genomes, contributing significantly to the dissemination of resistance among diverse bacterial populations, including pathogenic species. nih.govnih.govdroracle.aifrontiersin.orgmdpi.com For example, erm genes are frequently found on MGEs and have spread widely. mdpi.comnih.govasm.org Similarly, efflux pump genes like mef and msr are often associated with MGEs. mdpi.commcmaster.caacs.orgnih.gov The horizontal transfer of these genetic determinants allows for the rapid emergence and spread of this compound resistance in various bacterial species. nih.govnih.govdroracle.aifrontiersin.orgasm.org

Phenotypic and Genotypic Characterization of Resistant Strains

Characterizing bacterial strains resistant to this compound involves both phenotypic and genotypic approaches. Phenotypic characterization typically involves determining the minimum inhibitory concentration (MIC) of this compound against bacterial isolates using standardized susceptibility testing methods. This provides a measure of the level of resistance. For macrolides, the MLSв resistance phenotype, which indicates cross-resistance to macrolides, lincosamides, and streptogramins B, is often determined using the double disk test with erythromycin and clindamycin. mdpi.comasm.org Inducible resistance, particularly related to erm genes, can also be detected phenotypically. nih.govasm.org

Structure Activity Relationship Sar Studies of Leucomycin A1 and Its Derivatives

Correlating Structural Modifications on the Macrolactone Ring with Biological Activity

The macrocyclic lactone ring forms the core structure of Leucomycin (B7888351) A1 and is essential for its interaction with the bacterial ribosome. slideshare.net Modifications to this ring can significantly impact activity. The 16-membered lactone ring of leucomycin-type antibiotics, including Leucomycin A1, has been a subject of various chemical transformations aimed at exploring SAR. acs.orgresearchgate.net The aglycone ring size in macrolides, such as the 16-membered ring in leucomycins, influences their characteristics, including antibacterial spectrum. Alterations to functional groups on the aglycone, such as hydroxyl or ketone groups, have been explored to design novel modifications. acs.org For instance, methylation of the 3-hydroxyl group in leucomycin antibiotics has been shown to improve their pharmacoprofile. researchgate.net Studies on related 16-membered macrolides like spiramycin (B21755) have demonstrated that specific cascade and multistep transformations on the aglycone can lead to derivatives with altered stereochemistry at certain centers, potentially impacting activity. researchgate.net

Impact of Sugar Moieties and Their Derivatization on Antimicrobial Potency

This compound features a disaccharide moiety attached to the macrolactone ring, typically a mycaminosylmycarose disaccharide at the C-5 position. scribd.com These sugar residues play a vital role in the antibiotic's activity. Maximum activity often requires the presence of both sugars; neither the free sugars nor the isolated lactone ring are typically active. Derivatization of the hydroxyl groups on the sugar moieties is a common strategy to modulate the properties of macrolides. For example, in the related macrolide tylosin (B1662201) A, derivatization of the 4''-OH group on the mycarose (B1676882) sugar significantly improved oral absorption and increased anti-Wolbachia potency. plos.org While some commercially available 16-membered macrolides and semisynthetic leucomycin derivatives have shown no activity against Wolbachia, this highlights the specificity and the importance of the sugar moieties and their precise modifications for particular biological targets. plos.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build mathematical models that correlate chemical structure with biological activity. excli.deacs.orgnih.gov QSAR studies can help predict the activity of new, untested derivatives and provide insights into the structural features important for activity. nih.govresearchgate.net While general QSAR methodologies are widely applied in drug discovery for various compound classes, including antibiotics, specific detailed QSAR modeling studies focused solely on a large series of this compound derivatives were not prominently found in the search results. excli.deacs.orgnih.govresearchgate.netscribd.com However, QSAR approaches, including 2D and 3D QSAR, are established tools for analyzing structure-activity relationships in congeneric series of compounds and can be applied to macrolide derivatives like those of this compound to identify key molecular descriptors influencing antimicrobial potency. acs.orgnih.govresearchgate.net These models can utilize various molecular descriptors, such as physicochemical properties and structural fingerprints, to build predictive models. excli.deacs.orgscribd.com

Chemical Synthesis and Derivatization Strategies for Leucomycin A1 Analogs

Semisynthetic Modifications of Natural Leucomycin (B7888351) A1 Scaffolds

Semisynthesis involves chemically modifying the natural product scaffold obtained through fermentation. This approach leverages the complex structure provided by biological synthesis while allowing for targeted alterations that would be difficult or impossible to achieve solely through fermentation. Modifications of the leucomycin scaffold have been explored to alter its chemical and biological properties. For instance, chemical modifications of leucomycin A7 adducts, including N-O bond reduction, have been conducted. nih.gov Studies have also focused on introducing different acyl groups at specific positions, which can influence the compound's activity and properties. google.comjst.go.jp The difference between various leucomycin components lies in the acyl substituents on the lactone ring and the mycarose (B1676882) sugar. Semisynthetic approaches allow for the directed introduction of specific acyl groups that may be present in low yields in the natural fermentation mix or to introduce novel acyl functionalities.

Total Synthesis Approaches for Complex Leucomycin A1 Structures and Key Intermediates

Total synthesis of macrolide antibiotics like this compound is a significant challenge due to their complex macrocyclic structure, multiple chiral centers, and glycosidic linkages. While the total synthesis of leucomycin A3, a related macrolide, has been reported by multiple research groups, total synthesis of this compound itself involves constructing the entire molecule from simpler precursors through a series of controlled chemical reactions. kitasato-u.ac.jp The synthesis of 16-membered macrolide antibiotics generally involves the construction of the lactone ring, the synthesis of the sugar moieties (mycaminose and mycarose), and their subsequent attachment to the aglycone, followed by modifications of the lactone ring and sugar parts. Total synthesis allows for the creation of structural analogs that may not be accessible through semisynthesis, providing a pathway to explore a wider range of structural modifications.

Introduction of Novel Chemical Functionalities for Enhanced Biological Profiles

Introducing novel chemical functionalities into the this compound structure is a strategy to modulate its biological profile. This can involve adding or modifying functional groups on the macrolactone ring or the attached sugar moieties. For example, studies have explored the synthesis of 11,13-disubstituted leucomycin derivatives using reactions like nitroso Diels-Alder reactions, which introduce new heterocyclic scaffolds. nih.gov Further modifications, such as N-O bond reduction of these cycloadducts, have also been performed. nih.gov The introduction of triazole rings at specific positions, such as the C13 position of the aglycone, has been investigated, leading to analogs with potentially altered biological activities. researchgate.net These modifications aim to enhance properties like target binding, pharmacokinetic profiles, or expand the spectrum of activity.

Synthesis of Hybrid Compounds Incorporating this compound Structural Elements

Hybrid compounds that combine structural elements of this compound with other pharmacophores or molecular scaffolds can be synthesized to create molecules with novel or synergistic biological activities. This approach involves chemically linking parts of the this compound structure to other molecules. While specific examples of hybrid compounds directly incorporating this compound structural elements were not extensively detailed in the search results, the general strategy of creating hybrid macrolides by linking different structural motifs is a known approach in medicinal chemistry.

Chemoenzymatic Synthesis of this compound Derivatives

Chemoenzymatic synthesis combines the specificity and efficiency of enzymatic reactions with the versatility of chemical transformations. This approach can be particularly useful for the synthesis of complex natural products like macrolides, which contain multiple chiral centers and intricate glycosidic linkages. While the search results did not provide specific examples of chemoenzymatic synthesis applied directly to this compound, the general principles of chemoenzymatic synthesis are being explored for other complex natural products, including glycopeptide antibiotics and other macrolides. uq.edu.auescholarship.org This method can potentially offer more environmentally friendly and highly selective routes to this compound derivatives compared to purely chemical synthesis, especially for introducing or modifying sugar moieties or creating specific stereoisomers.

Advanced Pharmacological and Biological Investigations of Leucomycin A1 Analogs

In vitro and In vivo Efficacy Studies of Novel Leucomycin (B7888351) A1 Derivatives

Research into Leucomycin A1 derivatives includes evaluating their efficacy against various bacterial strains. Studies have examined the in vitro antibacterial activity of leucomycin, specifically focusing on the A1 fraction, against a range of pathogenic bacteria, including erythromycin-resistant staphylococci. jst.go.jp These investigations have also considered factors such as the influence of pH and the addition of blood components on antibacterial activity, comparing the results to other macrolides like erythromycin (B1671065) and oleandomycin. jst.go.jp

Chemical modifications of leucomycin have led to the synthesis and evaluation of novel analogs. For instance, nitroso Diels-Alder reactions have been employed to generate new leucomycin analogs, which have been subsequently tested for their in vitro antibacterial activities against Gram-positive and Gram-negative bacteria, as well as Mycobacterium vaccae. nih.gov These studies often utilize methods like agar (B569324) diffusion assays to assess the inhibitory effects of the derivatives. nih.gov

While some modified leucomycin analogs have shown antibacterial profiles similar to parent compounds, variations in activity have been observed depending on the specific structural changes. nih.gov Detailed research findings often include minimum inhibitory concentration (MIC) data to quantify the in vitro efficacy of these derivatives against specific bacterial strains.

| Compound | Bacterial Strain 1 | Bacterial Strain 2 | Bacterial Strain 3 | MIC (µg/mL) |

| This compound | Data Available | Data Available | Data Available | Data Available |

| Analog X | Data Available | Data Available | Data Available | Data Available |

| Analog Y | Data Available | Data Available | Data Available | Data Available |

In vivo studies have also been conducted to assess the therapeutic activities of leucomycin, which includes this compound as a major component, in animal models of infection. medchemexpress.commedchemexpress.com These studies have evaluated the efficacy against infections caused by bacteria such as Staphylococcus aureus, Streptococcus pyogenes, and Diplococcus pneumoniae. medchemexpress.commedchemexpress.com Comparisons have been made with other antibiotics, such as maridomycin, to evaluate the relative effectiveness of leucomycin via different administration routes. medchemexpress.commedchemexpress.com

Exploration of Non-Antimicrobial Biological Activities (e.g., Immunomodulatory, Antiproliferative)

Studies on leucomycin analogs have investigated their potential antiproliferative activities. For example, certain leucomycin nitroso cycloadducts have demonstrated inhibitory effects on cancer cell lines, such as PC-3 and MCF-7 cells, at low micromolar concentrations. nih.gov The observed antiproliferative activity can vary depending on the structural modifications made to the leucomycin scaffold. nih.gov

| Compound | Cancer Cell Line 1 | Cancer Cell Line 2 | IC50 (µM) |

| Leucomycin A7 | Inactive | Inactive | >100 |

| Analog 5i | Active | Active | Low µM |

| Analog 5k | Active | Active | Low µM |

The exploration of non-antibacterial macrolide derivatives that retain immunomodulatory activity is an area of interest, particularly in the context of antimicrobial resistance. nih.gov Such derivatives could potentially offer therapeutic benefits in inflammatory diseases without contributing to the development of antibiotic resistance. nih.gov

Studies on Host-Pathogen Interactions in the Presence of this compound Derivatives

Investigating the influence of this compound derivatives on host-pathogen interactions is crucial for understanding their full therapeutic potential. While direct studies specifically detailing the impact of this compound derivatives on host-pathogen interactions were not extensively found in the provided search results, research in the broader field of host-pathogen interactions in the context of antibiotic-resistant infections highlights the importance of understanding the interplay between the host, the pathogen, and therapeutic agents. mdpi.comdzif.de

Studies in this area often aim to identify bacterial factors essential for survival within the host and understand how pathogens adapt to the host environment and the presence of antimicrobial agents. dzif.de Given that macrolides like leucomycin target bacterial protein synthesis, their presence can directly impact the pathogen's ability to produce virulence factors and essential proteins required for infection and survival within the host. Further research is needed to specifically delineate how modifications to this compound influence these complex interactions.

Ribosome Engineering and Structural Biology to Understand Binding of Modified Analogs

Understanding the interaction of macrolides, including this compound and its analogs, with the bacterial ribosome is fundamental to their mechanism of action. Macrolides inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. researchgate.netfrontiersin.org

Structural biology techniques, such as cryo-electron microscopy, are employed to determine the binding sites and interactions of antibiotics with the ribosome at high resolution. frontiersin.orgmpg.de These studies provide detailed insights into how macrolides bind to ribosomal RNA and proteins, including the role of water molecules in mediating these interactions. mpg.de

Research on the structure-activity relationships of leucomycins and their derivatives has correlated their antimicrobial activity with their binding to bacterial ribosomes. satoshi-omura.infonih.gov Studies have shown that modifications to the leucomycin structure can affect its binding affinity to the ribosome, which in turn influences its antimicrobial potency. satoshi-omura.infonih.gov For instance, O-acyl derivatives of leucomycin have been studied to understand how structural changes impact both antimicrobial activity and ribosome-binding capabilities. satoshi-omura.infonih.gov

Ribosome engineering and structural studies with modified leucomycin analogs can help elucidate how specific alterations to the molecule affect its interaction with the ribosomal target, potentially revealing mechanisms of resistance or guiding the design of new derivatives with improved binding characteristics. The binding site of 16-member macrolides like carbomycin (B1668359) A and this compound on the ribosome is predicted to partially overlap with that of group A streptogramins, suggesting potential for shared resistance mechanisms mediated by proteins like vga(A). asm.org

Emerging Research Directions and Future Perspectives in Leucomycin A1 Research

Strategies for Combating Multi-Drug Resistant Pathogens with Leucomycin (B7888351) A1 Derivatives

The rise of multi-drug resistant (MDR) pathogens necessitates the development of new strategies to enhance the efficacy of existing antibiotics like Leucomycin A1. Research in this area involves the synthesis and evaluation of this compound derivatives with altered structural features designed to circumvent common resistance mechanisms, such as efflux pumps and ribosomal modifications. ontosight.airesearchgate.net Studies have explored modifications at various positions of the macrolactone ring and attached sugar moieties to improve binding affinity to mutated ribosomes or reduce recognition by efflux systems. researchgate.netnih.govresearchgate.net For instance, modifications at the C-3 position of leucomycin analogues have shown potential for improved antibacterial activity against erythromycin-resistant Streptococcus pneumoniae. researchgate.netnih.gov The rational design of these derivatives, often guided by computational approaches, aims to create compounds with improved activity profiles against a broader spectrum of resistant bacteria. nih.gov

Rational Design of Next-Generation Macrolide Antibiotics Based on this compound Scaffold

The this compound scaffold serves as a valuable template for the rational design of next-generation macrolide antibiotics. This approach involves understanding the structure-activity relationships of this compound and its derivatives to guide the synthesis of novel compounds with enhanced properties. researchgate.netresearchgate.net Rational design strategies often utilize computational modeling to predict the binding interactions of modified macrolides with bacterial ribosomes and efflux pumps. nih.gov By systematically altering functional groups and exploring different substituents on the macrolactone core and sugar residues, researchers aim to develop compounds with increased potency, expanded spectrum of activity, and reduced susceptibility to resistance mechanisms. researchgate.netnih.govresearchgate.net This includes the potential for developing hybrid molecules combining features of macrolides with other antibacterial pharmacophores. researchgate.net

Applications of Advanced Omics Technologies in this compound Biosynthesis and Resistance Studies

Advanced omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, are powerful tools being applied to understand the biosynthesis of this compound and the mechanisms of bacterial resistance to macrolides. core.ac.uknih.gov Genomic analysis of Streptomyces kitasatoensis can reveal the gene clusters responsible for this compound production, potentially enabling metabolic engineering to improve yields or generate novel analogues through synthetic biology approaches. nih.govugr.es Transcriptomics and proteomics can shed light on the cellular responses of bacteria to this compound exposure, identifying genes and proteins involved in resistance development. core.ac.uk Metabolomics can help in understanding the metabolic changes in bacteria upon exposure to the antibiotic and in the producing organism during biosynthesis. core.ac.uknih.gov These technologies provide a comprehensive view at the molecular level, aiding in the identification of new drug targets and the design of strategies to overcome resistance. core.ac.uk

Development of Novel Delivery Systems for this compound and its Analogs

Developing novel delivery systems for this compound and its analogs is crucial to improve their pharmacokinetic properties, reduce toxicity, and enhance their accumulation at the site of infection. Research in this area explores various approaches, including encapsulation in nanoparticles, liposomes, or other drug delivery vehicles. nih.gov These systems can potentially improve the solubility and stability of macrolides, provide sustained release, and target specific tissues or cells, including intracellular pathogens. Nanoparticle-based delivery systems, for instance, have shown promise in combating antibiotic resistance by improving the delivery of antibiotics to bacterial cells. nih.gov Such advancements in delivery technology could lead to more effective treatment regimens and potentially reduce the required dosage, minimizing potential side effects.

Exploration of New Therapeutic Applications for this compound Beyond Antimicrobial Activity

Beyond its well-established antimicrobial properties, research is exploring new therapeutic applications for this compound and other macrolides. Macrolides have been observed to possess immunomodulatory and anti-inflammatory activities, which could be beneficial in treating various conditions. nih.govmdpi.com Studies have investigated their potential in modulating the host immune response, inhibiting biofilm formation, and even exhibiting anti-cancer activity. nih.govmdpi.comnih.govnih.gov For example, some leucomycin derivatives have shown moderate antiproliferative and cytotoxic activity against certain cancer cell lines in in vitro studies. nih.gov Further research is needed to fully understand the mechanisms behind these non-antimicrobial effects and to explore the potential of this compound and its derivatives for treating diseases beyond bacterial infections.

Q & A

Q. What are the key structural features of Leucomycin A1 that influence its antibiotic activity?

this compound is a macrolide antibiotic with a 16-membered lactone ring and multiple hydroxyl, methyl, and acetyl substituents. Its bioactivity is linked to substitutions at R1 (e.g., acetyl or hydroxyl groups) and R2 (e.g., mycarose or desosamine sugars), which affect binding to bacterial ribosomes . For example, the acetyl group at R1 enhances stability against enzymatic degradation, while the mycarose moiety at R2 improves target affinity. Structural elucidation typically employs NMR and mass spectrometry, with HPLC used to resolve homologs (e.g., A1–A7) .

Q. How can researchers validate the purity of this compound in experimental samples?

Purity validation requires a combination of analytical techniques:

- HPLC : Use a C8 column with phosphate-buffered methanol/water gradients (e.g., 1 mL/min flow rate, UV detection at 231 nm) to separate homologs and impurities .

- Mass spectrometry : Confirm molecular weight (785.96 g/mol) and isotopic patterns .

- TLC : Compare retention factors (Rf) against certified standards under standardized solvent conditions. Always report purity thresholds (e.g., ≥95%) and validate with triplicate measurements .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in this compound’s reported mechanisms of bacterial resistance?

Discrepancies in resistance studies often arise from methodological differences, such as bacterial strain selection or exposure duration. To address this:

- Comparative transcriptomics : Analyze gene expression profiles in resistant vs. susceptible strains under identical conditions.

- Binding assays : Use radiolabeled this compound to quantify ribosomal affinity in mutated bacterial strains.

- Dose-response studies : Measure MIC (minimum inhibitory concentration) shifts across serial passages to track resistance evolution. Cross-validate findings with structural data (e.g., X-ray crystallography of ribosome-bound this compound) .

Q. How should researchers design experiments to optimize this compound synthesis while minimizing byproducts?

A robust synthesis protocol includes:

- Precursor screening : Test alternative starter units (e.g., propionyl-CoA vs. acetyl-CoA) to reduce off-target polyketide extensions.

- Fermentation optimization : Adjust pH, temperature, and aeration in Streptomyces cultures to enhance yield (e.g., 28°C, pH 7.2, 200 rpm).

- Byproduct profiling : Use LC-MS to identify and quantify impurities, then refine purification steps (e.g., column chromatography with gradient elution). Document all parameters in supplementary materials for reproducibility .

Methodological Considerations

Q. What statistical approaches are appropriate for analyzing dose-dependent toxicity data in this compound studies?

- Nonlinear regression : Fit dose-response curves using models like Hill’s equation to estimate EC50/LC50 values.

- ANOVA with post-hoc tests : Compare toxicity across concentrations (e.g., 0.1–100 µM) in cell lines or animal models.

- Survival analysis : Apply Kaplan-Meier methods for longitudinal toxicity studies. Always report confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) .

Q. How can researchers address batch-to-batch variability in this compound bioactivity assays?

- Internal controls : Include a reference standard (e.g., commercially available this compound) in each assay plate.

- Normalization : Express activity as a percentage of the positive control (e.g., erythromycin) to correct for inter-experimental variation.

- Blinded analysis : Assign sample IDs randomly to minimize operator bias. Publish raw data and calibration curves in supplementary files .

Data Presentation and Reproducibility

Q. What criteria should guide the inclusion of this compound data in peer-reviewed publications?

- Primary data : Include HPLC chromatograms, spectral data (NMR, MS), and dose-response curves.

- Reproducibility : Provide step-by-step protocols for key experiments (e.g., fermentation, purification) in supplementary materials.

- Ethical reporting : Disclose conflicts of interest and adhere to journal-specific guidelines for tables/figures (e.g., Roman numeral labeling, self-explanatory captions) .

Q. Table 1. Key HPLC Parameters for this compound Analysis

| Parameter | Specification | Reference |

|---|---|---|

| Column | CAPCELL PAK C8DD S5 (4.6 x 150 mm) | |

| Mobile Phase A | 1 mol/L phosphate buffer, methanol, water (12.5:150:687.5) | |

| Detection Wavelength | 231 nm | |

| Injection Volume | 5 µL |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.